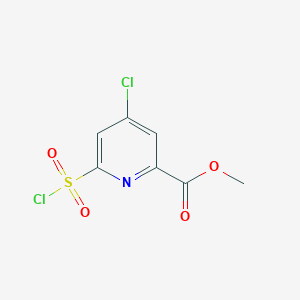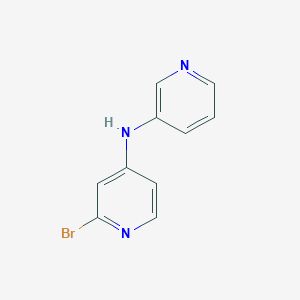
N-(2-Bromopyridin-4-YL)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(pyridin-3-yl)pyridin-4-amine is an organic compound that belongs to the class of aminopyridines Aminopyridines are known for their significant biological and therapeutic value
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-(pyridin-3-yl)pyridin-4-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with a brominating agent. The reaction conditions typically include the use of solvents such as toluene or ethyl acetate, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction can proceed under mild and metal-free conditions .
Industrial Production Methods
In an industrial setting, the synthesis of 2-Bromo-N-(pyridin-3-yl)pyridin-4-amine may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(pyridin-3-yl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Cyclization: Catalysts like palladium (Pd) or copper (Cu) in the presence of ligands.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and cyclic amines.
Scientific Research Applications
2-Bromo-N-(pyridin-3-yl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(pyridin-3-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloropyridine
- 4-(Bromomethyl)pyridine
- 3-Bromopyridine
Uniqueness
2-Bromo-N-(pyridin-3-yl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-bromo-N-pyridin-3-ylpyridin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-10-6-8(3-5-13-10)14-9-2-1-4-12-7-9/h1-7H,(H,13,14) |
InChI Key |
PYWAIYPEEPMSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


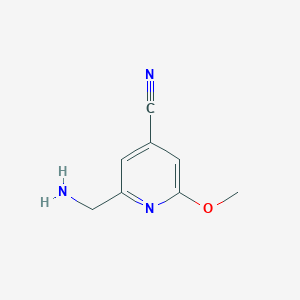


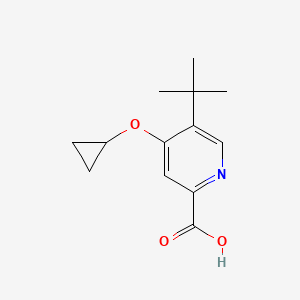
![1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14856614.png)
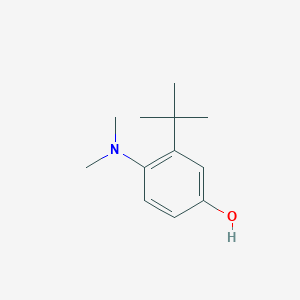
![[3-(3-Iodophenyl)oxetan-3-YL]methylamine](/img/structure/B14856623.png)
![2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine](/img/structure/B14856624.png)
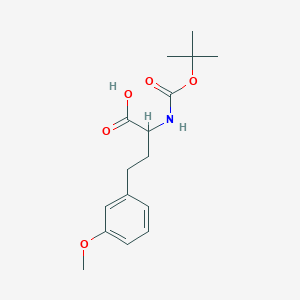
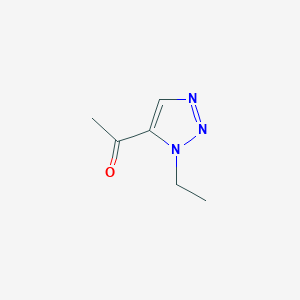

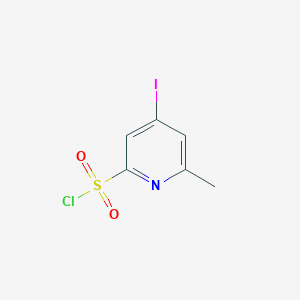
![2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine](/img/structure/B14856650.png)
